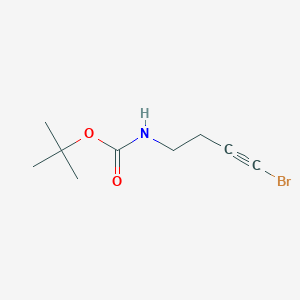
Tert-butyl (4-bromobut-3-yn-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(4-bromobut-3-yn-1-yl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 4-bromobut-3-yn-1-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromobut-3-yn-1-yl)carbamate typically involves the reaction of 4-bromobut-3-yn-1-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for tert-butyl N-(4-bromobut-3-yn-1-yl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the 4-bromobut-3-yn-1-yl moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The alkyne group can be involved in oxidation and reduction reactions, forming different functional groups such as alkenes or alcohols.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of azido derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(4-bromobut-3-yn-1-yl)carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs .
Biology and Medicine: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-viral agents .
Industry: In the chemical industry, it is used in the synthesis of specialty chemicals and intermediates for various applications.
Wirkmechanismus
The mechanism of action of tert-butyl N-(4-bromobut-3-yn-1-yl)carbamate involves its ability to act as a nucleophile or electrophile in chemical reactions. The bromine atom can be displaced by nucleophiles, while the alkyne group can participate in cycloaddition reactions. These properties make it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(4-bromobutyl)carbamate
- tert-Butyl N-(4-chlorobut-3-yn-1-yl)carbamate
- tert-Butyl N-(4-iodobut-3-yn-1-yl)carbamate
Comparison:
- tert-Butyl N-(4-bromobut-3-yn-1-yl)carbamate is unique due to the presence of both a bromine atom and an alkyne group, which allows for a wider range of chemical reactions compared to its analogs.
- The bromine atom provides a good leaving group for substitution reactions, while the alkyne group offers opportunities for cycloaddition and coupling reactions .
Eigenschaften
Molekularformel |
C9H14BrNO2 |
|---|---|
Molekulargewicht |
248.12 g/mol |
IUPAC-Name |
tert-butyl N-(4-bromobut-3-ynyl)carbamate |
InChI |
InChI=1S/C9H14BrNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h5,7H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
SLXHIJJXFFHHMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC#CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


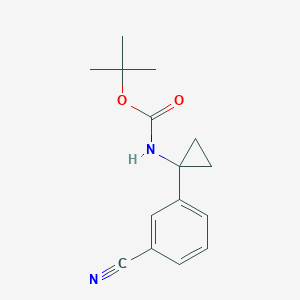
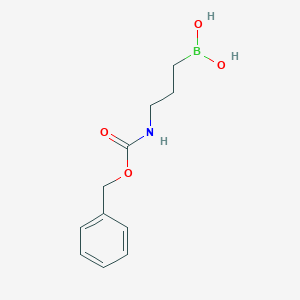
![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid](/img/structure/B13496466.png)

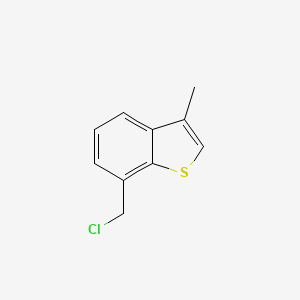

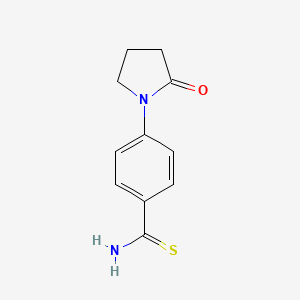
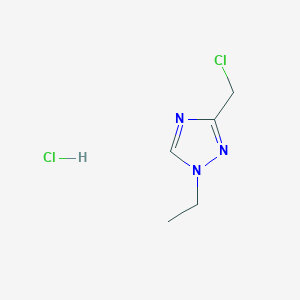
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dichlorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13496507.png)
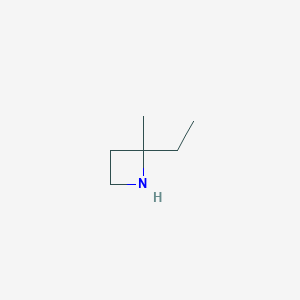
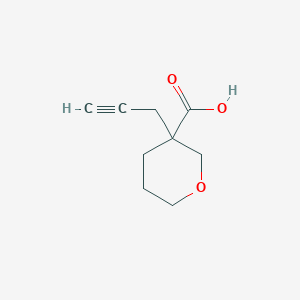
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid](/img/structure/B13496528.png)
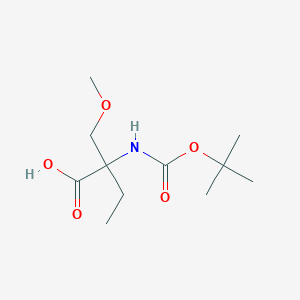
![1-[5-Bromo-2-(1,2,4-triazol-1-yl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13496543.png)
